molecular formula C6H13NOS B8420673 (3S,4R)-3-Hydroxy-4-(methylthiomethyl)-pyrrolidine

(3S,4R)-3-Hydroxy-4-(methylthiomethyl)-pyrrolidine

Cat. No. B8420673
M. Wt: 147.24 g/mol
InChI Key: ISXICUZGXJZCEJ-NTSWFWBYSA-N
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Patent
US08183019B2

Procedure details

N-Protected 3-hydroxy-4-(methylthiomethyl)-pyrrolidine (8.2 g, 33.2 mmol) was dissolved in methanol (40 mL, 33.2 mmol) and to this was added hydrochloric acid (10 mL, 326 mmol) and the resulting solution concentrated in vacuo. This step was repeated, whereupon TLC (10% v/v 7N NH3 in MeOH-dichloromethane) indicated complete deprotection. Column chromatography on silica eluted with 10-20% 7N NH3 in MeOH-dichloromethane afforded the title compound (4.3 g, 29.2 mmol, 88% yield).
Name
3-hydroxy-4-(methylthiomethyl)-pyrrolidine
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
title compound
Yield
88%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:6]([CH2:7][S:8][CH3:9])[CH2:5][NH:4][CH2:3]1.CO.Cl>>[OH:1][C@H:2]1[C@H:6]([CH2:7][S:8][CH3:9])[CH2:5][NH:4][CH2:3]1

Inputs

Step One
Name
3-hydroxy-4-(methylthiomethyl)-pyrrolidine
Quantity
8.2 g
Type
reactant
Smiles
OC1CNCC1CSC
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution concentrated in vacuo
WASH
Type
WASH
Details
Column chromatography on silica eluted with 10-20% 7N NH3 in MeOH-dichloromethane

Outcomes

Product
Name
title compound
Type
product
Smiles
O[C@@H]1CNC[C@H]1CSC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 29.2 mmol
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.